
2-Methyl-3-nitrophenol
Overview
Description
2-Methyl-3-nitrophenol is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is also known by other names such as 3-Nitro-o-cresol and 2-Hydroxy-6-nitrotoluene . This compound appears as a yellow to brown crystalline powder and is used in various scientific and industrial applications .
Preparation Methods
2-Methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Another method involves the nitration of 2-amino-6-methylanisole followed by hydrolysis . Industrial production methods may vary, but they generally follow similar principles of controlled nitration reactions.
Chemical Reactions Analysis
2-Methyl-3-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2-Methyl-3-nitrophenol serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a standard in analytical methods, particularly in chromatography, due to its stable chemical properties.
Biochemistry
The compound has significant biochemical relevance:
- Enzyme Interactions: It interacts with enzymes such as toluene dioxygenase, which catalyzes the oxidation of the methyl group, leading to the formation of nitrobenzyl alcohols. This property is exploited in biochemical assays and studies.
- Cellular Effects: Research indicates that exposure to this compound can influence cellular processes, including mitochondrial function and gene expression. It has been shown to affect ATP production and reactive oxygen species accumulation.
Environmental Science
This compound is employed in environmental studies:
- Stable Isotope Ratio Measurement: It acts as an internal standard for measuring stable isotope ratios of methylnitrophenols in atmospheric particulate matter. This application utilizes gas chromatography-isotope ratio mass spectrometry (GC-IRMS) for accurate analysis .
Dyes and Pigments
The compound is used in the production of various dyes and pigments due to its ability to impart color stability and intensity .
Pharmaceuticals
While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds, including certain tryptamines like serotonin and melatonin .
Case Studies
Case Study 1: Environmental Monitoring
In a study assessing atmospheric pollutants, researchers utilized this compound as an internal standard for measuring methylnitrophenols in particulate matter. The method demonstrated high reliability and accuracy, showcasing the compound's utility in environmental chemistry .
Case Study 2: Biochemical Pathways
A study involving Ralstonia eutropha JMP134 demonstrated that this bacterium could utilize this compound as a nitrogen source, indicating its potential role in bioremediation efforts where nitrophenolic compounds are prevalent .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific context and conditions .
Comparison with Similar Compounds
2-Methyl-3-nitrophenol can be compared with other nitrophenols such as 4-Methyl-3-nitrophenol and 2-Methyl-4-nitrophenol . These compounds share similar structural features but differ in the position of the nitro and methyl groups. The unique positioning of these groups in this compound gives it distinct chemical and physical properties, making it suitable for specific applications .
Biological Activity
2-Methyl-3-nitrophenol (CAS No. 5460-31-1) is a chemical compound with notable biological activities, particularly in biochemical reactions and environmental interactions. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is primarily recognized for its interactions with various enzymes and proteins. One significant enzyme it interacts with is toluene dioxygenase, which catalyzes the oxidation of the methyl group in this compound to produce nitrobenzyl alcohols. This reaction is crucial in bioremediation processes where such compounds are utilized as substrates by certain bacteria.
Property | Value |
---|---|
Molecular Formula | C₇H₇N₃O₃ |
Molecular Weight | 153.14 g/mol |
CAS Number | 5460-31-1 |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
2. Cellular Effects
Research indicates that this compound can significantly influence cellular functions. It has been shown to affect various cellular processes, including:
- Cell Signaling: Alters pathways involved in cellular stress responses.
- Gene Expression: Modulates transcription factors leading to changes in gene expression profiles.
- Metabolic Activity: Influences mitochondrial function, ATP production, and reactive oxygen species (ROS) accumulation.
Case Study: Mitochondrial Dysfunction
A study demonstrated that exposure to this compound resulted in mitochondrial dysfunction characterized by decreased ATP levels and increased ROS production, suggesting potential implications for cellular health and disease states .
3. Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve its ability to bind with biomolecules and modulate enzymatic activities. The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
- Enzyme Inhibition/Activation: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
- Transcriptional Regulation: It influences the expression of genes associated with stress responses and detoxification processes.
4. Environmental Impact and Biodegradation
This compound has been studied for its role in environmental microbiology. Certain bacterial strains can utilize this compound as a carbon and nitrogen source, demonstrating its biodegradability.
Table 2: Bacterial Strains Capable of Degrading this compound
Bacterial Strain | Degradation Pathway |
---|---|
Rhodococcus erythropolis | Utilizes as sole nitrogen source |
Burkholderia sp. | Catabolizes via nitro group reduction |
5. Toxicological Considerations
While this compound has beneficial applications in biochemical research and environmental remediation, it also poses potential health risks upon exposure. Long-term exposure studies indicate that it may lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .
Health Effects
The compound has been associated with:
- Systemic toxicity
- Potential immunological effects
- Neurological impacts
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-methyl-3-nitrophenol relevant for laboratory handling?
- Answer: this compound (CAS 5460-31-1) has a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol. Key properties include a melting point of 146–148°C (lit.), solubility in 95% ethanol (50 mg/mL), and a density estimate of 1.3 g/cm³. Its structure includes a hydroxyl and nitro group, contributing to moderate polarity and reactivity. Safety data indicate acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332), necessitating precautions such as using PPE and proper ventilation during handling .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Answer: Characterization involves GC-MS with selective ion monitoring (SIM) to resolve co-elution challenges, particularly with 4-nitrophenol. Structural confirmation is achieved via mass spectra analysis (e.g., m/z 153 for molecular ion) and SMILES notation (Cc1c(O)cccc1N+=O). Chromatographic separation on polar columns (e.g., DB-5MS) shows retention times distinct from isomers like 2-methyl-5-nitrophenol. Recovery rates (50–70%) are monitored using isotopic internal standards to ensure analytical precision .
Advanced Research Questions
Q. What challenges arise in chromatographic separation of this compound from structurally similar nitrophenols?
- Answer: Co-elution with 4-nitrophenol is a primary challenge due to similar retention times on non-polar GC columns. This is mitigated using SIM mode in GC-MS, targeting unique fragment ions (e.g., m/z 153 for this compound vs. m/z 139 for 4-nitrophenol). Column selection (e.g., DB-5MS) and temperature gradient optimization improve resolution. Incomplete separation in ambient samples requires post-run mass spectral verification to avoid quantification errors .
Q. How does this compound serve as an internal standard in stable carbon isotope ratio (δ¹³C) analysis?
- Answer: Its structural similarity to target methylnitrophenols (e.g., 2-methyl-4-nitrophenol) minimizes isotopic fractionation during extraction and GC-IRMS analysis. Recoveries (50–70%) are used to correct for losses in atmospheric particulate matter samples. Co-injection with 2-methyl-5-nitrophenol as a secondary internal standard allows diagnostic testing of method robustness, as shown in studies with quartz fiber filters .
Q. What toxicokinetic data gaps exist for this compound in human exposure studies?
- Answer: Limited data are available on absorption, distribution, metabolism, and excretion (ADME) in humans. Animal studies suggest potential placental transfer of nitrophenols, but human toxicokinetics remain uncharacterized. Comparative studies across species are hindered by the lack of biomarkers. Priority research needs include inhalation/dermal exposure models and metabolic pathway identification using isotopically labeled analogs .
Q. What synthetic pathways utilize this compound as a precursor?
- Answer: It is a key intermediate in synthesizing Methyl 5-bromo-2-methyl-3-nitrobenzoate via nucleophilic substitution with methyl bromide under basic conditions (e.g., NaOH). The reaction requires controlled temperatures (60–80°C) and solvent systems (e.g., DMF). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Applications include pharmaceutical intermediates and specialty chemicals .
Q. Methodological Notes
- Analytical Validation: Recovery rates should be cross-checked using spiked blank filters (Table 3 in ) to account for matrix effects in environmental samples .
- Safety Protocols: Follow GHS guidelines (H315, H319) for skin/eye irritation risks. Use fume hoods and avoid benzene-based solvents due to carcinogenicity .
Properties
IUPAC Name |
2-methyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKLFAZBKQGUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203034 | |
Record name | 3-Nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-31-1 | |
Record name | 2-Methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5460-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5460-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5HG597X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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